Exo-2-norbornylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-2-norbornylisocyanate is an organic compound with the molecular formula C8H11NO. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isocyanate functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Exo-2-norbornylisocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate. This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thiocyanate precursors and controlled reaction conditions to ensure the formation of the desired isocyanate product.
Analyse Chemischer Reaktionen
Types of Reactions: Exo-2-norbornylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Exo-2-norbornylisocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in modifying biomolecules due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of exo-2-norbornylisocyanate involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Vergleich Mit ähnlichen Verbindungen
Exo-2-norbornylisothiocyanate: Similar in structure but contains a thiocyanate group instead of an isocyanate group.
Norbornane derivatives: Other derivatives of norbornane with different functional groups.
Uniqueness: Exo-2-norbornylisocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other norbornane derivatives that may not possess the same level of reactivity or application potential.
Eigenschaften
Molekularformel |
C8H11NO |
---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
HQTBWWAAVGMMRU-XLPZGREQSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N=C=O |
Kanonische SMILES |
C1CC2CC1CC2N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.